molecular formula C10H10O3 B080981 Allyl salicylate CAS No. 10484-09-0

Allyl salicylate

Cat. No.: B080981
CAS No.: 10484-09-0
M. Wt: 178.18 g/mol
InChI Key: YYKBLDCLPBWOOE-UHFFFAOYSA-N
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Description

Allyl salicylate is an organic compound with the molecular formula C10H10O3. It is an ester formed from salicylic acid and allyl alcohol. This compound is known for its pleasant, sweet, and fruity aroma, making it a popular ingredient in the fragrance and flavoring industries. It is also used in various cosmetic and personal care products due to its aromatic properties.

Scientific Research Applications

Allyl salicylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of various organic compounds and polymers.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and cosmetic products due to its aromatic properties.

Mechanism of Action

Target of Action

Allyl salicylate is a derivative of salicylic acid, which is known to primarily target Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins and thromboxanes, which are key mediators of inflammation and pain .

Mode of Action

This compound, like other salicylates, is believed to exert its effects by irreversibly inhibiting COX-1 and COX-2 . This inhibition prevents the conversion of arachidonic acid to prostaglandins and thromboxanes, thereby reducing inflammation and pain .

Biochemical Pathways

Salicylates, including this compound, are synthesized from chorismate , which is derived from the shikimate pathway . The enzyme isochorismate synthase converts chorismate to isochorismate, a common precursor for synthesizing salicylic acid . This pathway is found in both plants and bacteria .

Pharmacokinetics

After oral administration, salicylates are rapidly absorbed and undergo first-pass metabolism in the liver . The serum half-life of salicylates is dose-dependent . Salicylates are renally excreted, and their elimination rate is influenced by urinary pH and flow rate .

Result of Action

The primary result of this compound’s action is the reduction of inflammation and pain due to its inhibition of prostaglandin and thromboxane synthesis . This makes it effective in treating conditions like rheumatic diseases .

Action Environment

The action of this compound, like other salicylates, can be influenced by various environmental factors. For instance, salicylates are known to play crucial roles in the regulation of different biochemical and physiological processes in plants under various environmental stresses . .

Safety and Hazards

Allyl salicylate should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid contact with eyes, skin, or clothing . The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

The allyl–allyl cross-coupling reaction, which is involved in the synthesis of allyl salicylate, has seen major developments over the past decade . This reaction has revolutionized synthetic chemistry and has been applied in the stereoselective total syntheses of a number of complex natural products . Future research may focus on further optimizing this reaction and exploring its applications in the synthesis of other compounds. Additionally, the topical delivery of salicylates, including this compound, is an area of ongoing research, with future perspectives highlighted for translational considerations of formulation designs .

Biochemical Analysis

Biochemical Properties

The biochemical interactions of Allyl salicylate are not well-documented. It is known that salicylates, a group of chemicals that this compound belongs to, can interact with various enzymes and proteins. For instance, salicylates are known to inhibit the cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. As a derivative of salicylic acid, it may share some of its properties. Salicylic acid is known to exert its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Salicylates are known to be metabolized in the liver through conjugation with glycine or glucuronic acid . Whether this compound follows similar metabolic pathways needs to be investigated.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl salicylate can be synthesized through the esterification of salicylic acid with allyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of salicylic acid with allyl alcohol in the presence of an acid catalyst. The reaction mixture is heated to a specific temperature to promote the esterification process, and the resulting ester is then purified through distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Allyl salicylate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The ester group in this compound can be reduced to form alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of salicylic acid derivatives.

    Reduction: Formation of allyl alcohol and salicylic acid.

    Substitution: Formation of substituted esters or amides.

Comparison with Similar Compounds

    Methyl salicylate: Another ester of salicylic acid, known for its wintergreen aroma and used in topical analgesics.

    Ethyl salicylate: An ester with a sweet, fruity aroma, used in flavorings and fragrances.

    Isoamyl salicylate: Known for its floral aroma, used in perfumes and cosmetic products.

Uniqueness of Allyl Salicylate: this compound is unique due to its distinct allyl group, which imparts a characteristic aroma different from other salicylate esters. This unique aroma makes it particularly valuable in the fragrance and flavoring industries. Additionally, its chemical structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

prop-2-enyl 2-hydroxybenzoate
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InChI

InChI=1S/C10H10O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h2-6,11H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKBLDCLPBWOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3065089
Record name Allyl salicylate
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Molecular Weight

178.18 g/mol
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CAS No.

10484-09-0
Record name Allyl salicylate
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Record name Allyl salicylate
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Record name Allyl salicylate
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Record name Benzoic acid, 2-hydroxy-, 2-propen-1-yl ester
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Synthesis routes and methods

Procedure details

A sodium salicylate solution, prepared from 69 g of salicylic acid (0.5 mol), 25 ml of water and 50 ml of an aqueous solution of 10N caustic soda, was introduced gradually at 60° C., over 6 hours.
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Q & A

Q1: How does the insecticidal activity of allyl salicylate compare to other related compounds?

A: In a study comparing five different allyl esters, this compound was found to be the least effective against the eggs of three tortricid fruit pests. [] Allyl cinnamate, allyl 1-naphthoate, and allyl 2-thiophenecarboxylate demonstrated significantly higher toxicity. [] This suggests that structural modifications to the aromatic ring of this compound can influence its insecticidal potency.

Q2: Can this compound be incorporated into polymeric materials, and if so, what applications might these materials have?

A: Yes, this compound can be utilized as a building block in the synthesis of polymers. Researchers successfully incorporated this compound as a linker molecule in the creation of salicylic acid-releasing photopolymers. [] These photopolymer networks demonstrated potential for use in 3D-printed, biocompatible scaffolds designed for sustained drug release, particularly for soft tissue applications. []

Q3: Are there efficient methods for removing the allyl group from this compound?

A: Yes, researchers have developed a highly selective method for deallylating this compound. Using a palladium catalyst coordinated with a diphosphinidenecyclobutene ligand, the allyloxy group can be selectively removed from allyl 2-allyloxybenzoate, yielding this compound in quantitative amounts. [] This reaction proceeds efficiently under mild conditions and tolerates a variety of functional groups. []

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